N-Didesmethyl bedaquiline
説明
N-Didesmethyl bedaquiline is a compound with the molecular formula C30H27BrN2O2 . It is closely related to bedaquiline, a diarylquinoline antimycobacterial drug used in combination with other antibacterials to treat pulmonary multidrug-resistant tuberculosis (MDR-TB) .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular weight of 527.4 g/mol . The exact mass is 526.125610 Da . The compound’s structure includes a bromine atom, two nitrogen atoms, two oxygen atoms, and multiple carbon and hydrogen atoms .Chemical Reactions Analysis
Bedaquiline, a closely related compound, undergoes N-demethylation via the cytochrome P450 isoenzyme 3A4 (CYP3A4), which is a major pathway in bedaquiline metabolism . It is reasonable to assume that this compound may undergo similar metabolic reactions, but specific studies on this compound are not available in the retrieved literature.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 527.4 g/mol, an exact mass of 526.125610 Da, and a molecular formula of C30H27BrN2O2 . Other computed properties include a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 7 .科学的研究の応用
Metabolic Pathways and Enzymatic Interactions
N-Didesmethyl bedaquiline, a derivative of bedaquiline, plays a significant role in understanding the drug's metabolic pathways. Bedaquiline undergoes N-demethylation primarily via the CYP3A4 enzyme, and enzymes CYP2C8 and CYP2C19 also contribute to this process. This knowledge is crucial for predicting and preventing drug-drug interactions and adverse drug reactions associated with bedaquiline (Liu et al., 2014).
Pharmacokinetic Profile and Drug-Drug Interactions
The pharmacokinetic properties of bedaquiline, including this compound, have been studied to understand its interactions with other drugs. This research is vital for optimizing treatment regimens for multidrug-resistant tuberculosis (TB), especially in the context of potential interactions with anti-TB drugs and antiretroviral agents (van Heeswijk et al., 2014).
Chemoinformatics and Molecular Modelling
This compound's structure has been investigated through chemoinformatics and molecular modelling to address toxicity concerns like cardiac, hepatic, and phospholipidosis issues. This approach involves optimizing the structure of bedaquiline to minimize these toxicities, providing insights into developing safer anti-TB drugs (Girase et al., 2022).
Mechanism of Action and Resistance
Research into the mechanism of action and the emergence of resistance against bedaquiline, including its derivatives like this compound, is crucial. Understanding mutations within specific genes that confer resistance is key to developing strategies to delay resistance acquisition and enhance the effectiveness of bedaquiline-based treatments (Nguyen et al., 2018).
Clinical Applications in Tuberculosis Treatment
Studies have examined the effectiveness and safety of bedaquiline-containing regimens in treating multidrug-resistant and extensively drug-resistant TB. Insights from these studies are essential for evaluating the clinical applications of this compound as a component of these regimens (Borisov et al., 2017).
Bedaquiline in Non-TB Applications
Interestingly, bedaquiline has also been explored for its anti-cancer activity, specifically against cancer stem-like cells (CSCs). This research opens potential new avenues for the application of this compound in non-TB related treatments (Fiorillo et al., 2016).
作用機序
Bedaquiline inhibits ATP generation in Mycobacterium tuberculosis by interfering with the F-ATP synthase activity . Two mechanisms of action of bedaquiline are broadly accepted. A direct mechanism involves bedaquiline binding to the enzyme’s c-ring to block its rotation, thus inhibiting ATP synthesis in the enzyme’s catalytic α3β3-headpiece . It is likely that N-Didesmethyl bedaquiline shares a similar mechanism of action, but specific studies confirming this are not available in the retrieved literature.
将来の方向性
The development of drug-resistant tuberculosis (TB) is a major threat worldwide. Bedaquiline has been approved for the treatment of pulmonary multidrug-resistant tuberculosis (MDR-TB) as part of combination therapy in adults . Future strategic choices in the clinical development of bedaquiline should be guided by the need to generate high-quality evidence and ultimately improve outcomes of tuberculosis treatment, while preventing the emergence of drug resistance . It is likely that N-Didesmethyl bedaquiline, being closely related to bedaquiline, may also play a role in future strategies for treating drug-resistant TB.
特性
IUPAC Name |
(1R,2S)-4-amino-1-(6-bromo-2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27BrN2O2/c1-35-29-25(19-22-18-23(31)14-15-27(22)33-29)28(21-9-3-2-4-10-21)30(34,16-17-32)26-13-7-11-20-8-5-6-12-24(20)26/h2-15,18-19,28,34H,16-17,32H2,1H3/t28-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEYEDSQSKSUQT-PQHLKRTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=N1)Br)C(C3=CC=CC=C3)C(CCN)(C4=CC=CC5=CC=CC=C54)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C=C(C=CC2=N1)Br)[C@@H](C3=CC=CC=C3)[C@@](CCN)(C4=CC=CC5=CC=CC=C54)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955404-04-3 | |
Record name | N-Didesmethyl bedaquiline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0955404043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-DIDESMETHYL BEDAQUILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72A84E460J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。